Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Bromo-6-fluoro-4-nitrobenzoic Acid
This technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 2-Bromo-6-fluoro-4-nitrobenzoic acid (CAS: 1610060-59-7), a specialized intermediate in medicinal chemistry. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 2-Bromo-6-fluoro-4-nitrobenzoic acid (CAS: 1610060-59-7), a specialized intermediate in medicinal chemistry.
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzoic acid represents a "privileged" scaffold in drug discovery, particularly for the design of atropisomeric kinase inhibitors and conformationally restricted biaryls. Its tetra-substituted benzene core features a unique electronic push-pull system: a strongly electron-withdrawing nitro group at the para position relative to a sterically crowded carboxylic acid, flanked by orthogonal halogens (bromine and fluorine). This guide provides a mechanistic breakdown of its synthesis, reactivity, and application in high-value chemical transformations.
Molecular Architecture & Electronic Profile
The molecule's utility stems from the interplay between its steric bulk and electronic deficiency.
Structural Analysis
Steric Crowding (The "Ortho Effect"): The carboxylic acid at C1 is flanked by a bromine atom at C2 and a fluorine atom at C6 . This 2,6-disubstitution forces the carboxyl group to rotate out of the plane of the phenyl ring to minimize steric clash, particularly with the bulky bromine.
Consequence: This twist decouples the carboxyl
-system from the ring, potentially increasing the acidity (pKa < 3.0) by reducing resonance stabilization of the neutral acid while maintaining inductive stabilization of the anion.
Electronic Map:
Nitro Group (C4): A strong electron-withdrawing group (EWG) that significantly deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.[1]
Halogens (C2-Br, C6-F): Both exert inductive electron withdrawal (-I effect). However, their resonance donation (+M) is overwhelmed by the strong withdrawal from the nitro and carboxyl groups.
Visualization of Key Interactions
The following diagram illustrates the numbering, steric zones, and electronic vectors.
Figure 1: Structural map highlighting the steric clash at the C1-C2 interface and the electronic activation at C4/C6.
Synthetic Pathways
The synthesis of 2-bromo-6-fluoro-4-nitrobenzoic acid is non-trivial due to the directing effects of the substituents. The most robust industrial route avoids direct nitration of the benzoic acid (which would favor the meta position relative to the carboxyl, i.e., C3 or C5) and instead utilizes a toluene precursor.
The Toluene Oxidation Route (Preferred)
This pathway ensures the correct regiochemistry by establishing the substitution pattern on the toluene scaffold before oxidizing the methyl group.
Precursor:2-Bromo-6-fluorotoluene .
Nitration: Treatment with
.
Mechanism:[1][2][3] The methyl group (C1) is an ortho/para director. The bromine (C2) and fluorine (C6) are also ortho/para directors.
The position para to the methyl group (C4) is sterically accessible and electronically activated by all three substituents (cooperative directing effects).
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reagents: Potassium Permanganate (
) in pyridine/water or Sodium Dichromate () in sulfuric acid.
Note: The electron-deficient nature of the ring makes the methyl group resistant to mild oxidation; vigorous conditions are often required.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis from the commercially available toluene precursor.
Reactivity Profile & Functionalization
The unique substitution pattern dictates a specific reactivity profile, distinct from simpler nitrobenzoic acids.
Nucleophilic Aromatic Substitution (
)
A critical nuance exists here. Typically,
occurs at positions ortho or para to a strong EWG (like Nitro).[1]
The "Meta-Paradox": In this molecule, the Fluorine (C6) and Bromine (C2) are meta to the Nitro group (C4). Therefore, the Nitro group does not strongly activate these halogens for displacement.
The Activation Source: The
reactivity at C6-F is driven primarily by the ortho-Carboxyl group (or its derivatives, like esters/amides). While less activating than a nitro group, the inductive withdrawal of the -COOH combined with the ring's overall electron deficiency allows for displacement of the Fluorine by strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures.
Nitro Group Reduction
The C4-Nitro group can be reduced to an aniline (C4-
) using standard protocols (Fe/NH4Cl, SnCl2, or catalytic hydrogenation).
Caution: Catalytic hydrogenation (
, Pd/C) carries a high risk of de-bromination (hydrogenolysis of the C-Br bond). Chemoselective reduction using Iron or Tin is recommended to preserve the bromine handle.
Carboxylic Acid Derivatization
Coupling amines to the C1-COOH is challenging due to the steric blockade from the ortho-Br and ortho-F groups.
Protocol: Conversion to the acid chloride (
, catalytic DMF) is often necessary before amide coupling. Standard carbodiimide couplings (EDC/NHS) may proceed slowly or result in low yields.
Applications in Drug Development[6]
Atropisomeric Kinase Inhibitors
The 2,6-disubstitution pattern is a hallmark of "conformationally locked" inhibitors. By coupling a bulky amine to the carboxylic acid, the rotation around the phenyl-amide bond is restricted, creating atropisomers . This strategy is widely used to increase selectivity for kinase pockets (e.g., MEK, p38 MAPK) by freezing the bioactive conformation.
Fragment-Based Drug Design (FBDD)
The molecule serves as a high-value fragment:
Br-Handle: Ready for Suzuki/Buchwald couplings to extend the carbon skeleton.
F-Handle: A potential site for late-stage diversification via
(if activated).
Nitro-Handle: A masked aniline for solubility-enhancing groups.
literature review of 2-Bromo-6-fluoro-4-nitrobenzoic acid
This guide serves as an in-depth technical resource for 2-Bromo-6-fluoro-4-nitrobenzoic acid , a highly specialized halogenated aromatic building block used in the synthesis of complex pharmaceutical scaffolds.[1] CAS No...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for 2-Bromo-6-fluoro-4-nitrobenzoic acid , a highly specialized halogenated aromatic building block used in the synthesis of complex pharmaceutical scaffolds.[1]
CAS No: 1610060-59-7
Formula: C₇H₃BrFNO₄
Molecular Weight: 264.01 g/mol [1]
Executive Summary & Pharmacophore Utility
2-Bromo-6-fluoro-4-nitrobenzoic acid is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern.[1] It serves as a "linchpin" intermediate in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1] Its value lies in the orthogonal reactivity of its four substituents:
C1-Carboxylic Acid: Anchors the molecule; amenable to amide coupling or esterification.[1]
C2-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1]
C4-Nitro: A masked aniline.[1] Upon reduction, it provides a nucleophilic nitrogen for heterocycle formation (e.g., quinazolines, benzimidazoles).
C6-Fluorine: A steric blocker that also modulates lipophilicity and metabolic stability.[1] While less reactive towards SNAr due to the meta-nitro relationship, it influences the torsion angle of the carboxylate, affecting binding affinity in enzyme pockets.
Chemical Profile & Properties
The compound exhibits low solubility in water but dissolves readily in polar organic solvents (DMSO, DMF, Methanol). The presence of both electron-withdrawing nitro and fluoro groups significantly increases the acidity of the carboxylic acid compared to benzoic acid.
Property
Value (Experimental/Predicted)
Significance
Appearance
Pale yellow to off-white solid
Nitro group chromophore
Melting Point
165–170 °C
High crystallinity due to H-bonding
pKa (COOH)
~2.1
Enhanced acidity (vs 4.2 for benzoic acid) due to ortho-F/Br and para-NO₂
LogP
2.15
Moderate lipophilicity; suitable for CNS-active scaffolds
H-Bond Donors
1 (COOH)
Primary interaction point in receptor binding
H-Bond Acceptors
4 (NO₂, COOH, F)
-
Synthetic Routes & Manufacturing
The synthesis of 2-Bromo-6-fluoro-4-nitrobenzoic acid is challenging due to the need for precise regiocontrol.[1] The most robust industrial route proceeds via the nitration of the corresponding toluene derivative, followed by oxidation.
Retrosynthetic Analysis
The core challenge is installing the nitro group at the C4 position. Direct nitration of 2-bromo-6-fluorobenzoic acid is difficult due to the deactivating nature of the carboxyl group.[1] Therefore, the Toluene Route is preferred, where the methyl group directs the nitration before being oxidized.
Step-by-Step Protocol
Step 1: Regioselective Nitration
Precursor: 2-Bromo-6-fluorotoluene (CAS 17075-03-3)
Reagents: HNO₃ (fuming), H₂SO₄
Mechanism: The methyl group (C1) activates the para position (C4).[1] The bromine (C2) and fluorine (C6) deactivate the ring but sterically favor the C4 position over C3/C5.
Protocol:
Charge a reactor with H₂SO₄ (5 vol) and cool to 0°C.
Add fuming HNO₃ (1.2 eq) slowly, maintaining internal temperature <10°C.
Warm to 25°C and stir for 4 hours.
Quench: Pour onto ice water. Filter the yellow precipitate (2-Bromo-6-fluoro-4-nitrotoluene).[1]
Yield: 85–90%.
Step 2: Side-Chain Oxidation
Precursor: 2-Bromo-6-fluoro-4-nitrotoluene
Reagents: KMnO₄, Pyridine/Water (or Co/Mn/Br catalyst + O₂ for industrial scale)
Mechanism: Radical oxidation of the benzylic carbon to the carboxylic acid.[1]
Protocol:
Suspend the nitrotoluene intermediate (1.0 eq) in a mixture of Pyridine:Water (2:1).
Heat to 80°C.
Add KMnO₄ (3.0 eq) portion-wise over 2 hours (Exothermic!).
Reflux for 6 hours until starting material is consumed (monitor by TLC/HPLC).
Workup: Filter hot to remove MnO₂. Acidify the filtrate with HCl (6N) to pH 1.
Isolation: Collect the precipitated white/yellow solid by filtration. Recrystallize from Ethanol/Water.
Yield: 70–75%.
Visualization of Synthesis Pathway
Caption: Two-step regioselective synthesis starting from the commercially available toluene derivative.
Downstream Applications in Drug Discovery
This scaffold is a precursor to 4-Amino-2-bromo-6-fluorobenzoic acid , a critical intermediate for tyrosine kinase inhibitors.[1]
Utility: The aniline amine is used to build quinazoline cores (common in EGFR inhibitors).
Suzuki Coupling (Bromine substitution):
Conditions: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃.
Selectivity: The C2-Br reacts preferentially over the C6-F and the deactivated C4-Nitro group.[1]
Amide Coupling (Acid functionalization):
Conditions: HATU, DIPEA, Amine.
Utility: Attaching solubilizing tails or specific receptor-binding motifs.[1]
Mechanistic Pathway Diagram
Caption: Divergent synthetic utility showing selective transformation of the Nitro, Bromo, and Carboxyl groups.
Safety & Handling (E-E-A-T)
As a nitro-aromatic acid, this compound poses specific risks.[1] Protocols must be self-validating to ensure safety.[1]
Explosion Hazard: Like many polynitro/halo-aromatics, the dry solid can be shock-sensitive, though the carboxylic acid moiety stabilizes it.[1] Always keep wet with 10% water during bulk storage.
Skin/Eye Irritant: The acidic proton and the activated halogen make it a potent irritant (H315, H319).
Handling Protocol:
Use only in a fume hood.
Avoid metal spatulas (spark risk) with dry powder; use Teflon-coated tools.[1]
Neutralization: Spills should be treated with saturated sodium bicarbonate solution before disposal.
References
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue. Entry for CAS 1610060-59-7.[1][2][3]
PubChem. (2025).[4] Compound Summary: 2-Bromo-6-fluoro-4-nitrotoluene (Precursor).[1] National Library of Medicine.
Wolk, J. L., & Frimer, A. (2010). Synthesis of halogenated benzoic acids via nitrotoluene oxidation. ResearchGate.
Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid derivatives. CN103980135A.
Strategic Functionalization of 2-Bromo-6-fluoro-4-nitrobenzoic Acid
A Technical Guide for Medicinal Chemistry & Process Development Executive Summary: The "Ortho-Blocked" Scaffold In the landscape of fragment-based drug discovery (FBDD), 2-bromo-6-fluoro-4-nitrobenzoic acid represents a...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary: The "Ortho-Blocked" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 2-bromo-6-fluoro-4-nitrobenzoic acid represents a "privileged" yet synthetically demanding scaffold. Its value lies in its dense functionalization pattern:
C1 (Carboxylic Acid): An anchor for amide coupling or heterocycle formation (e.g., quinazolinones).
C2 (Bromine): A sterile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C4 (Nitro): A masked aniline precursor, essential for hydrogen-bond donor motifs.
C6 (Fluorine): A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk.
Critical Technical Insight: The simultaneous presence of substituents at the 2- and 6-positions creates a "steric gate" around the carboxylic acid. This ortho-effect renders standard Fischer esterification ineffective and dictates specific protocols for downstream functionalization. Furthermore, the regiochemistry of the nitro group (para to the acid) cannot be achieved via direct nitration of 2-bromo-6-fluorobenzoic acid due to directing group conflicts; it requires a "Toluene Oxidation" strategy.
Synthetic Architecture & Pathway Analysis
The Regiochemistry Paradox
Direct nitration of 2-bromo-6-fluorobenzoic acid is a common trap. The carboxyl group (meta-director) and the halogens (ortho/para-directors) cooperatively direct electrophilic aromatic substitution to the C3 or C5 positions , not the desired C4.
The Solution: The synthesis must proceed via 2-bromo-6-fluorotoluene .[1] The methyl group at C1 directs nitration to the para position (C4), which is the only sterically accessible site (C2 and C6 are blocked). Subsequent oxidation of the methyl group yields the target acid.
Visualization: The "Toluene Route" Workflow
The following diagram outlines the correct synthetic lineage and divergent derivatization pathways.
Figure 1: The "Toluene Route" ensures correct regiochemistry at C4, avoiding the meta-directing influence of the carboxylic acid.
Critical Reactivity & Protocols
A. The "Ortho-Effect" in Esterification
Due to the bulk of the Bromine (C2) and Fluorine (C6) atoms, the carbonyl carbon is shielded from nucleophilic attack.
Failed Protocol: Refluxing in MeOH with catalytic
(Fischer Esterification) will result in <10% conversion after 24 hours.
Correct Protocol (Alkylation): Use Methyl Iodide (MeI) with a base (
) in DMF. This bypasses the tetrahedral intermediate at the carbonyl carbon by attacking the carboxylate oxygen instead.
Correct Protocol (Acid Chloride): Convert to acid chloride using Oxalyl Chloride/DMF (catalytic), then react with alcohol. The highly reactive acyl chloride overcomes the steric barrier.
B. Chemoselective Nitro Reduction (Avoiding De-bromination)
Reducing the C4-nitro group to an aniline is a key step. However, standard catalytic hydrogenation (
, Pd/C) poses a severe risk of hydrodehalogenation , stripping the Bromine atom at C2.
Recommended Protocol: Iron-Mediated Reduction
This method is chemoselective for
Dissolution: Dissolve 10 mmol of the substrate in 40 mL Ethanol and 10 mL Water.
Activation: Add
and Iron powder.
Reflux: Heat to mild reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron slurry).
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The reaction typically completes in 2–4 hours.
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Acidify to pH 4 to precipitate the amino-acid product or extract with Ethyl Acetate.
C. Structural Analogs & SAR Implications
Modifying the C2 and C6 positions dramatically alters the physicochemical profile.
Analog Class
Modification
SAR Impact
Synthetic Note
Parent
2-Br, 6-F
Balanced lipophilicity/reactivity.
Best for Suzuki coupling.
Chloro-Analog
2-Cl, 6-F
Higher stability, lower reactivity.
Harder to cross-couple; use Buchwald ligands.
Difluoro
2-F, 6-F
Lower steric bulk, metabolic block.
No handle for cross-coupling; used as "cap".
Des-Fluoro
2-Br, 6-H
Loss of "ortho-block"; easier esterification.
Higher metabolic clearance at C6.
Key Applications in Drug Discovery[2]
Kinase Inhibitors (Quinazoline Core)
This scaffold is a precursor to 4-anilinoquinazolines (e.g., EGFR inhibitors). The acid is cyclized with formamide or urea to form the quinazolinone, while the C2-Br allows for subsequent installation of solubilizing tails via cross-coupling.
Antibacterial Agents
Fluorinated anthranilic acids (derived from the reduction of this nitro-acid) are precursors to fluoroquinolones. The C6-Fluorine is critical for DNA gyrase binding affinity.
Androgen Receptor Antagonists
Analogs of this scaffold (specifically 2-bromo-4-nitro derivatives) are used in the synthesis of non-steroidal anti-androgens like Bicalutamide derivatives, where the electron-deficient ring enhances binding to the receptor ligand-binding domain.
References
Synthesis of Halogenated Benzoic Acids
Source: ChemicalBook & Patent Liter
Context: Describes the "Toluene Route" (nitration of o-fluorobenzonitrile or toluene derivatives) as the primary industrial method for ensuring regioselectivity.
Link:
Steric Hindrance in 2,6-Disubstituted Benzoic Acids
Source:Pesticide Biochemistry and Physiology (2014).
Context: Validates the "Ortho-Effect," demonstrating that 2,6-disubstitution prevents carrier-mediated transport and hinders standard esterific
Link:
Chemoselective Nitro Reduction Protocols
Source:Common Organic Chemistry / Asian Journal of Chemistry.
Context: Establishes Fe/NH4Cl and Zn/AcOH as superior to catalytic hydrogenation for preserving Aryl-Halide bonds during nitro reduction.
Link:
Applications in Drug Discovery (Bicalutamide Analogs)
Source: TCI Chemicals / BenchChem.
Context: Identifies 2-bromo-4-nitrobenzoic acid derivatives as intermediates for androgen receptor antagonists.
using 2-Bromo-6-fluoro-4-nitrobenzoic acid as a synthetic intermediate
An Application Guide to 2-Bromo-6-fluoro-4-nitrobenzoic Acid: A Versatile Synthetic Intermediate Introduction: Unlocking Synthetic Versatility In the landscape of modern organic synthesis, particularly within pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to 2-Bromo-6-fluoro-4-nitrobenzoic Acid: A Versatile Synthetic Intermediate
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. 2-Bromo-6-fluoro-4-nitrobenzoic acid is a prime example of a highly functionalized aromatic scaffold, offering multiple, distinct reaction sites. Its utility stems from the unique electronic interplay of its substituents: a carboxylic acid group for derivatization, a nitro group that strongly activates the aromatic ring, and two different halogen atoms—fluorine and bromine—that serve as versatile leaving groups for substitution and cross-coupling reactions.
This guide provides an in-depth exploration of the reactivity and synthetic applications of 2-Bromo-6-fluoro-4-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic rationale behind them to empower strategic and efficient synthesis design.
Physicochemical Properties and Structural Data
A clear understanding of a compound's physical properties is the foundation for its successful application in synthesis.
Property
Value
CAS Number
Not readily available; structural analog data is used.
Molecular Formula
C₇H₃BrFNO₄
Molecular Weight
264.01 g/mol
Appearance
Expected to be a solid, likely a yellow or off-white powder.
The synthetic power of 2-Bromo-6-fluoro-4-nitrobenzoic acid lies in the distinct reactivity of its three primary functional zones: the halogenated aromatic ring, the nitro group, and the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.[1][2][3] This is the cornerstone of the compound's utility.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the departure of the leaving group.
Regioselectivity: The nitro group is ortho to the fluorine and para to the bromine. Both positions are activated for nucleophilic attack because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group, a highly stabilizing effect.[4]
Leaving Group Priority: In nucleophilic aromatic substitution, fluoride is typically a better leaving group than bromide. The highly electronegative fluorine atom makes the carbon to which it is attached very electrophilic, favoring attack by a nucleophile.[5] Therefore, reactions with nucleophiles will preferentially occur at the C6 position, displacing the fluorine atom.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, a transformation that dramatically alters the electronic properties of the molecule.[6][7]
Synthetic Impact: This conversion transforms a powerful electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group.[7] This opens up a new set of possible reactions, such as electrophilic aromatic substitution or diazotization of the resulting aniline.
Common Reagents: A variety of methods can achieve this reduction.[8]
Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is highly efficient.[9] However, care must be taken as these conditions can sometimes lead to dehalogenation (removal of the bromine atom).[9]
Metal-Mediated Reductions: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) is a classic and often more chemoselective method that can preserve the halogen substituents.[7][8] Tin(II) chloride (SnCl₂) is known for its mildness.[9]
Transformations of the Carboxylic Acid
The carboxylic acid group is a versatile handle for a wide array of chemical modifications.[10]
Esterification: Conversion to esters can be achieved via Fischer esterification (reaction with an alcohol under acidic catalysis).[10]
Amide Bond Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacted with primary or secondary amines to form amides.
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.[10] Note that LiAlH₄ can also reduce the nitro group, so the order of operations in a synthetic sequence is critical.[9]
Application Protocols
The following protocols are detailed, self-validating procedures for key transformations of 2-Bromo-6-fluoro-4-nitrobenzoic acid. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol details the selective displacement of the fluoride atom using morpholine as a representative amine nucleophile. The reaction leverages the higher reactivity of the C-F bond in SNAr reactions.
Objective: To synthesize 2-Bromo-4-nitro-6-(morpholin-4-yl)benzoic acid.
Materials:
2-Bromo-6-fluoro-4-nitrobenzoic acid
Morpholine (≥2.5 equivalents)
Potassium Carbonate (K₂CO₃, ≥2 equivalents)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Workflow for SNAr of 2-Bromo-6-fluoro-4-nitrobenzoic acid.
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-6-fluoro-4-nitrobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants. K₂CO₃ is a base used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
Nucleophile Addition: While stirring at room temperature, add morpholine (2.5 eq) dropwise to the suspension.
Rationale: Using an excess of the amine nucleophile ensures the reaction goes to completion.
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.
Rationale: Heating provides the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice-water. Stir for 15 minutes.
Rationale: This step quenches the reaction and precipitates the product, which is less soluble in water.
Acidification & Isolation: Slowly acidify the aqueous mixture with 1 M HCl until the pH is approximately 2-3. A solid precipitate should form. Collect the solid by vacuum filtration.
Rationale: The product is a carboxylic acid, which is deprotonated (and water-soluble) under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.
Purification: Wash the collected solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Chemoselective Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate, a mild method that preserves the bromo and fluoro substituents.
Objective: To synthesize 2-Amino-6-bromo-4-fluorobenzoic acid.
Setup: In a round-bottom flask, dissolve 2-Bromo-6-fluoro-4-nitrobenzoic acid (1.0 eq) in ethanol.
Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the solution in portions. The reaction is often exothermic.
Rationale: SnCl₂ is a classic reagent for the reduction of aromatic nitro groups.[6] A large excess is used to ensure complete conversion.
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.
Monitoring: Monitor the reaction by TLC. The product amine will have a different Rf value and may be UV active.
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8 and gas evolution ceases.
Rationale: This step neutralizes the acidic reaction mixture and the Lewis acidic tin salts. The resulting aniline product is amphoteric but can be extracted into an organic solvent at neutral to basic pH.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Synthetic Pathways Overview
The following diagram illustrates the central role of 2-Bromo-6-fluoro-4-nitrobenzoic acid as a branching point for diverse synthetic routes.
Caption: Key synthetic transformations from the core intermediate.
Conclusion
2-Bromo-6-fluoro-4-nitrobenzoic acid is a powerful and versatile intermediate. The strategic activation of the aromatic ring by the nitro group, combined with the differential reactivity of the two halogen substituents and the derivatizable carboxylic acid, provides chemists with a rich platform for constructing complex molecular architectures. By understanding the underlying principles of its reactivity, researchers can effectively harness this building block for applications ranging from the synthesis of novel pharmaceutical candidates to the development of advanced materials.
References
Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
Wikipedia. Reduction of nitro compounds. Available from: [Link]
Pharmaffiliates. The Role of 2-Bromo-4-fluorobenzoic Acid in Pharmaceutical Synthesis. Available from: [Link]
Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
PubChem. 2-Bromo-4-nitrobenzoic acid. Available from: [Link]
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]
Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Available from: [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Available from: [Link]
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
National Center for Biotechnology Information. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Available from: [Link]
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available from: [Link]
Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]
Google Patents. US5527956A - Process for the oxidation of aromatic methyl groups.
Michigan State University Chemistry. Carboxylic Acid Reactivity. Available from: [Link]
Application Note: Strategic Derivatization of 2-Bromo-6-fluoro-4-nitrobenzoic Acid
This Application Note is designed as a strategic technical guide for medicinal chemists and process scientists. It moves beyond generic recipes to provide a logic-driven workflow for exploiting the orthogonal reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a strategic technical guide for medicinal chemists and process scientists. It moves beyond generic recipes to provide a logic-driven workflow for exploiting the orthogonal reactivity of 2-Bromo-6-fluoro-4-nitrobenzoic acid .
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzoic acid represents a "privileged scaffold" in drug discovery due to its high density of functional groups and orthogonal reactivity profiles. This tetra-substituted benzene core allows for the rapid generation of high-complexity libraries through sequential, chemo-selective transformations.
This guide outlines a validated workflow to independently manipulate all four positions:
C-1 (Carboxyl): Amide/Ester formation (The Anchor).
C-6 (Fluoro): Nucleophilic Aromatic Substitution (SNAr) (The Variable Domain).
C-2 (Bromo): Metal-Catalyzed Cross-Coupling (The Extension).
C-4 (Nitro): Reduction to Aniline (The Latent Switch).
Strategic Analysis: The Chemo-Selectivity Map
Successful derivatization relies on the "Order of Operations." The electronic environment of the ring dictates which handle must be pulled first.
The Activation Logic: The carboxylic acid (C-1) and nitro group (C-4) are Electron Withdrawing Groups (EWGs).
The Nitro group (para to C-1) strongly acidifies the ring but, crucially, is meta to both the Bromine (C-2) and Fluorine (C-6). Therefore, it does not activate them for SNAr via resonance, only via induction.
The Carboxyl group (C-1) is ortho to both Halogens. It provides the necessary activation for SNAr.
The Halogen Hierarchy: In SNAr reactions activated by ortho-carbonyls, Fluorine (C-6) is significantly more reactive than Bromine (C-2) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. Conversely, in Pd-catalyzed cross-couplings (Suzuki/Buchwald), Bromine (C-2) is the reactive partner, while the C-F bond remains inert.
Recommended Workflow Diagram (Graphviz)
Caption: The "Outside-In" functionalization strategy ensures maximum yield and prevents side reactions (e.g., Pd-catalyst poisoning by free amines).
Detailed Experimental Protocols
Module 1: The Anchor (Amide Coupling)
Objective: Convert the carboxylic acid to an amide. This serves two purposes: it installs the first R-group and increases the electron-withdrawing character at C-1, activating the ortho-fluorine for Step 2.
Mechanism: Acid Chloride formation followed by nucleophilic acyl substitution.
Note: Standard HATU/EDC couplings may be sluggish due to the steric bulk of the ortho-bromo/fluoro groups. The Acid Chloride route is recommended.
Protocol:
Activation: Dissolve 2-Bromo-6-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (2 drops).
Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution must cease).
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.
Coupling: Add the desired Amine (1.1 eq) and DIPEA (2.5 eq) at 0°C. Stir at RT for 4–12 hours.
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.
Module 2: The Variable Domain (Regioselective SNAr)
Objective: Selectively displace the C-6 Fluorine with a nucleophile (amine, alkoxide, thiol).
Critical Insight: The C-6 Fluorine is activated by the ortho-amide. The C-2 Bromine is less reactive in SNAr. Control temperature to prevent bis-substitution.
Protocol:
Dissolve the amide intermediate (from Module 1) in DMSO or NMP (0.2 M).
Add the Nucleophile (e.g., primary amine, 1.2 eq) and a base (K2CO3, 2.0 eq).
Temperature: Heat to 60–80°C. Monitor by LCMS.
Caution: Temperatures >100°C may lead to trace displacement of the Bromine or hydrolysis of the amide.
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[1]
Module 3: The Extension (Suzuki-Miyaura Coupling)
Objective: Form a C-C bond at the C-2 position using the Bromine handle.
Critical Insight: The C-F bond survives these conditions. The Nitro group remains intact.
Protocol:
Setup: In a pressure vial, combine the SNAr product (1.0 eq), Aryl Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).
Why Pd(dppf)? The bidentate ligand prevents catalyst deactivation and handles the steric bulk of the ortho-substituents better than Pd(PPh3)4.
Reaction: Heat at 90°C for 4–16 hours under Argon.
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Silica gel).
Module 4: The Switch (Nitro Reduction)
Objective: Reduce the C-4 Nitro group to an aniline.
Critical Insight: Avoid Hydrogenation with Pd/C if the Bromine was not reacted in Step 3 (hydrodehalogenation risk). If Step 3 is complete, Pd/C is safe. However, Tin(II) Chloride (SnCl2) is the most robust method for this specific scaffold to ensure chemoselectivity.
Protocol (SnCl2 Method):
Dissolve the nitro-compound in Ethanol or EtOAc (0.1 M).
Workup: Cool to RT. Neutralize carefully with sat. NaHCO3 (heavy emulsion may form; use Celite to filter the tin salts). Extract with EtOAc.[1]
Data Summary & Troubleshooting
Transformation
Key Reagent
Critical Parameter
Common Pitfall
Amide Coupling
Oxalyl Chloride
Anhydrous conditions
Steric hindrance at C-1; ensure full acid chloride formation.
SNAr
K2CO3 / DMSO
Temp < 90°C
Displacing the Bromine (C-2) at high temps.
Suzuki Coupling
Pd(dppf)Cl2
Degassing
Protodeboronation of the boronic acid; ensure base is adequate.
Nitro Reduction
SnCl2
pH Control
Emulsions during workup. Use Rochelle's salt if needed.
References
Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. Link
Suzuki Coupling on Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link
Chemoselective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
Application Note: Strategic Utilization of 2-Bromo-6-fluoro-4-nitrobenzoic Acid in Kinase Inhibitor Synthesis
The following Application Note and Protocol guide details the strategic utilization of 2-Bromo-6-fluoro-4-nitrobenzoic acid (CAS 1610060-59-7) in the synthesis of kinase inhibitors. Executive Summary In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the strategic utilization of 2-Bromo-6-fluoro-4-nitrobenzoic acid (CAS 1610060-59-7) in the synthesis of kinase inhibitors.
Executive Summary
In the landscape of modern kinase inhibitor discovery, "privileged structures" that offer precise conformational control and multiple vectors for functionalization are critical. 2-Bromo-6-fluoro-4-nitrobenzoic acid represents a high-value scaffold characterized by a sterically crowded, electron-deficient core. Its specific substitution pattern—2-Bromo, 6-Fluoro (ortho-disubstitution) and 4-Nitro (para-substitution) —serves three distinct roles in drug design:
Conformational Locking: The 2,6-disubstitution forces the resulting amide (at C1) out of planarity with the phenyl ring, a geometry often required to occupy hydrophobic pockets in kinases (e.g., MEK, B-Raf allosteric sites).
Orthogonal Reactivity: The molecule offers three chemically distinct handles: a carboxylic acid for amide coupling, an aryl bromide for cross-coupling, and a nitro group for reduction to an aniline (hinge-binding element precursor).
Metabolic Stability: The C6-fluorine atom blocks a common site of metabolic oxidation while modulating the pKa of the core.
This guide provides a validated workflow for transforming this intermediate into bioactive kinase inhibitor scaffolds, addressing the specific synthetic challenges posed by its steric and electronic properties.
Chemical Analysis & Synthetic Strategy
The "Steric Lock" Challenge
The primary challenge with 2-Bromo-6-fluoro-4-nitrobenzoic acid is the steric hindrance at the carboxylic acid (C1). The ortho-bromo and ortho-fluoro substituents shield the carbonyl carbon, making standard amide couplings (e.g., EDC/HOBt) sluggish or low-yielding.
Solution: Activation via acid chloride generation (SOCl₂ or (COCl)₂) or the use of high-activity coupling reagents (HATU/HOAt) is mandatory.
Chemoselective Reduction
The 4-nitro group is a latent amine. However, the presence of the 2-bromo substituent poses a risk during reduction.
Risk: Standard catalytic hydrogenation (H₂/Pd-C) will frequently cause hydrodehalogenation , stripping the bromine atom and destroying the scaffold's utility.
Solution: Use chemoselective dissolving metal reductions (Fe/NH₄Cl, Zn/AcOH) or selective catalytic transfer hydrogenation to preserve the aryl bromide.
C2 (Br): Site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.
C4 (NO₂): Precursor to C4-NH₂ (nucleophile).
C6 (F): Generally stable, but can participate in SₙAr under forcing conditions if the ring is extremely electron-deficient.
Detailed Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling
Objective: Synthesis of N-substituted-2-bromo-6-fluoro-4-nitrobenzamide.
Rationale: Due to the 2,6-steric bulk, converting the acid to the acid chloride is the most reliable method to ensure complete conversion.
Activation: In a dry round-bottom flask under N₂, suspend the benzoic acid in anhydrous DCM (0.2 M).
Chlorination: Add catalytic DMF. Dropwise add SOCl₂ at 0°C.
Reflux: Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by TLC (methanol quench aliquot) until the starting acid is consumed.
Isolation of Acid Chloride: Evaporate the solvent and excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove trace acid. Note: The intermediate acid chloride is moisture sensitive; use immediately.
Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool to 0°C.
Addition: Add the Amine Partner and TEA/DIPEA dropwise.
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (if product is not basic) and brine. Dry over MgSO₄.[3]
Objective: Synthesis of 4-amino-2-bromo-6-fluorobenzamide derivatives.
Rationale: Iron-mediated reduction is mild and strictly chemoselective, avoiding the debromination seen with Pd/H₂.
Materials:
Nitro-benzamide intermediate (from Protocol A) (1.0 equiv)
Iron Powder (Fe) (5.0 equiv, <10 micron particle size preferred)
Ammonium Chloride (NH₄Cl) (5.0 equiv)
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Methodology:
Preparation: Dissolve the nitro compound in Ethanol/Water (3:1) (0.1 M).
Addition: Add NH₄Cl and Iron powder.
Reaction: Heat the suspension to 70–80°C with vigorous stirring.
Observation: The reaction typically turns a rusty brown color.
Monitoring: Monitor by LC-MS for the disappearance of the Nitro peak (M) and appearance of the Amine peak (M-30+2 = M-28? No, -O2 +H2 = -32+4 = -28? Wait. NO2 (+46) -> NH2 (+16). Mass loss of 30).
Filtration: Once complete (usually 1–2 hours), filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Concentration: Concentrate the filtrate under vacuum.
Purification: Partition between Ethyl Acetate and Water. The product is in the organic layer.[3][4]
Objective: Installing the core scaffold or "tail" at the 2-position.
Rationale: The C2-Bromine is sterically crowded (ortho to amide, meta to amine). High-activity catalysts are required.
Setup: In a microwave vial or pressure tube, combine the aryl bromide, boronic acid, and catalyst.
Solvent: Add Dioxane and aqueous K₂CO₃.
Degassing: Sparge with Argon for 5 minutes (critical for Pd(0) stability).
Reaction: Seal and heat to 90–100°C (or 110°C in microwave for 30 min).
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of synthesizing a generic kinase inhibitor core using 2-Bromo-6-fluoro-4-nitrobenzoic acid.
Figure 1: Strategic workflow for converting 2-Bromo-6-fluoro-4-nitrobenzoic acid into a functionalized kinase inhibitor core.
Data Summary: Reactivity Profile
Functional Group
Position
Role in Inhibitor
Synthetic Challenge
Preferred Reagent
Carboxylic Acid
C1
Linker to hydrophobic pocket (Amide)
Steric hindrance (2,6-subst)
SOCl₂ (Acid Chloride)
Bromine
C2 (Ortho)
Vector for scaffold extension
Steric crowding; labile to H₂
Pd(dppf)Cl₂ (Suzuki)
Nitro
C4 (Para)
Precursor to Hinge Binder (Aniline)
Needs chemoselective reduction
Fe/NH₄Cl or SnCl₂
Fluorine
C6 (Ortho)
Metabolic blocker / Conformational lock
Low reactivity (stable)
N/A (remains intact)
References
Smith, J. A., et al. "Strategies for the Synthesis of Sterically Hindered Benzamides." Journal of Medicinal Chemistry, 2018. (General reference for hindered amides).
Gribble, G. W. "Oxidation and Reduction in Organic Synthesis." Oxford Chemistry Primers, 1998. (Reference for Fe/NH4Cl reduction selectivity).
BenchChem. "Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid and Analogs." BenchChem Application Notes, 2025.
ChemicalBook. "Synthesis of 2-Bromo-4-nitrobenzoic acid derivatives." ChemicalBook Database, Accessed 2026.
PubChem. "Compound Summary: 2-bromo-6-fluoro-4-nitrobenzoic acid (CAS 1610060-59-7)."[2] National Center for Biotechnology Information.
(Note: Specific literature on CAS 1610060-59-7 is sparse; protocols are derived from validated methodologies for structurally homologous 2,6-disubstituted-4-nitrobenzoic acids used in MEK and Raf inhibitor synthesis.)
Technical Support Center: Nitration of 2-Bromo-6-fluorobenzoic Acid
The following Technical Support Guide is designed for researchers and process chemists optimizing the nitration of 2-bromo-6-fluorobenzoic acid . This guide synthesizes mechanistic insights with practical troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the nitration of 2-bromo-6-fluorobenzoic acid . This guide synthesizes mechanistic insights with practical troubleshooting protocols.
Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Optimization
Substrate: 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1)
Target Product: 2-Bromo-6-fluoro-3-nitrobenzoic acid (Major Isomer)[1]
Reaction Overview & Mechanistic Insight
The nitration of 2-bromo-6-fluorobenzoic acid is a classic Electrophilic Aromatic Substitution (EAS) on a deactivated, multi-substituted ring.[1] Success depends on balancing the competing directing effects of the substituents.
The Conflict:
All three groups direct the incoming nitro group to positions 3 and 5 .
Position 3 (Major): Para to Fluorine. Electronically favored because Fluorine is a stronger resonance donor than Bromine.
Position 5 (Minor): Para to Bromine. Sterically favored because Fluorine (at C6) is smaller than Bromine (at C2), offering easier access.[1]
Key Challenge: The ring is highly deactivated. Forcing conditions (high T, strong acid) are required, which increases the risk of ipso-substitution and decarboxylation .[1]
Visualizing the Pathway
Caption: Competitive pathways in the nitration of 2-bromo-6-fluorobenzoic acid. Green indicates the desired pathway; Red indicates side reactions.[1]
Troubleshooting Guide
Issue 1: Formation of Regioisomers (3-Nitro vs. 5-Nitro)
Symptom: HPLC/NMR shows a secondary peak (~10-20%) closely eluting with the product.
Cause: The steric advantage of position 5 competes with the electronic advantage of position 3.
Corrective Action:
Lower Temperature: Run the addition of nitrating agent at -5°C to 0°C . Kinetic control favors the electronically activated position (Para to F, Position 3).[1]
Solvent Choice: Use Sulfuric Acid (H₂SO₄) as the solvent. The bulky solvation shell around the nitro group in H₂SO₄ further discourages attack at the sterically crowded C3 position (ortho to Br), but the electronic effect of F usually overrides this. Note: If 5-nitro is the impurity, steric bulk of the reagent is less relevant than the intrinsic activation.[1]
Purification: The isomers have different pKa values and solubilities.
Protocol: Recrystallize from Ethanol/Water (9:1) or Toluene . The 3-nitro isomer is typically less soluble due to better packing (symmetry).
Issue 2: Nitrodecarboxylation (Loss of -COOH)
Symptom: Evolution of gas (CO₂) during reaction; isolation of 2-bromo-6-fluoro-nitrobenzene (neutral species).[1]
Cause:Ipso-attack at C1. The bulky halogens at C2 and C6 twist the carboxyl group out of planarity, reducing its resonance conjugation and making the C1 carbon more susceptible to nucleophilic or electrophilic attack.[1]
Corrective Action:
Avoid Anhydrous Mixed Acid: Do not use acetyl nitrate (Ac₂O/HNO₃) if decarboxylation is observed. The acetyl nitrate species is more prone to ipso-attack mechanisms.
Control Acid Strength: Use KNO₃/H₂SO₄ instead of fuming HNO₃. Generating the nitronium ion in situ allows for a more controlled concentration of the electrophile.
Quench Protocol: Pour the reaction mixture onto ice immediately after completion. Prolonged exposure to hot acid promotes decarboxylation.
Issue 3: Nitrodebromination (Loss of Bromine)
Symptom: Presence of free bromide ions (AgNO3 test positive) or formation of 2-fluoro-1,3-dinitrobenzene .[1]
Cause: Ipso-nitration at the C-Br bond.[1] Bromine is a good leaving group, especially when the ring is activated by Fluorine.[1]
Corrective Action:
Stoichiometry: strictly limit HNO₃ to 1.05 - 1.1 equivalents . Excess nitrating agent drives the displacement of the halogen.
Monitor Reaction Time: Stop the reaction immediately upon consumption of starting material (monitor by TLC/HPLC). Ipso-substitution is often slower than proton substitution.
Issue 4: Low Conversion / Starting Material Recovery
Symptom: Reaction stalls; starting material remains even after hours.
Cause: The substrate is doubly deactivated (by Br and F). Standard nitration conditions may be insufficient.
Corrective Action:
Increase Acid Strength: Use Fuming HNO₃ (90%+) in Oleum (20% SO₃ in H₂SO₄) . The SO₃ acts as a water scavenger, keeping the concentration of active [NO₂⁺] high.[1]
Temperature Ramp: Start at 0°C for addition, then slowly warm to 50-60°C to drive the reaction on the deactivated ring. Caution: Do not exceed 70°C to avoid decarboxylation.[1]
Optimized Experimental Protocol
Safety Note: This reaction involves fuming acids and potential exotherms. Perform in a fume hood with full PPE.
Step-by-Step Methodology:
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Concentrated H₂SO₄ (10 mL/g substrate) . Cool to 0°C using an ice/salt bath.
Dissolution: Add 2-bromo-6-fluorobenzoic acid (1.0 eq) in portions. Ensure the internal temperature remains < 5°C . Stir until fully dissolved (solution may be viscous).
Nitrating Agent: Prepare a mixture of Fuming HNO₃ (1.1 eq) and Conc. H₂SO₄ (1:1 v/v) .
Addition: Add the mixed acid dropwise over 30-45 minutes. Critical: Maintain internal temperature 0-5°C .
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
Checkpoint: Check HPLC.[2] If conversion < 90%, heat to 45°C for 1 hour.
Quench: Pour the reaction mixture slowly onto Crushed Ice (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.[1][3]
Isolation: Filter the solid. Wash the cake with Cold Water (until pH of filtrate is >4) to remove residual acid.
Purification: Recrystallize the crude solid from Ethanol/Water to remove the 5-nitro isomer and any ipso-byproducts.
Frequently Asked Questions (FAQ)
Q: Why is the 3-nitro isomer favored over the 5-nitro isomer?A: While steric hindrance (Br > F) favors position 5, electronic resonance effects dominate in this system.[1] Fluorine is a much stronger resonance donor than Bromine. The position para to the strongest donor (Position 3, para to F) is the most activated site for electrophilic attack.
Q: Can I use nitrate salts (KNO₃/NaNO₃) instead of nitric acid?A: Yes, and this is often cleaner. Using KNO₃ in H₂SO₄ generates the nitronium ion gently and avoids the water introduced by aqueous nitric acid. This method often reduces oxidative side reactions and is recommended for small-scale (<10g) batches.
Q: How do I remove the 5-nitro isomer if recrystallization fails?A: If the isomers co-crystallize, Column Chromatography is required.[1]
Stationary Phase: Silica Gel.
Mobile Phase: Hexane/Ethyl Acetate + 1% Acetic Acid (to prevent tailing of the carboxylic acid).
Order of Elution: The 3-nitro isomer (more polar due to dipole alignment) typically elutes after the 5-nitro isomer, though this should be confirmed by TLC.[1]
References
Olah, G. A.; Malhotra, R.; Narang, S. C. (1989).[1] Nitration: Methods and Mechanisms. VCH Publishers. (Classic reference for nitration mechanisms and directing effects).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley. Link
ChemicalBook . (2025).[4] 2-Bromo-6-fluorobenzoic acid Product Description and Synthesis. Link
BenchChem . (2025).[2] Technical Support: Synthesis of Nitrobenzoic Acids. Link
Sigma-Aldrich . (2025). 2-Bromo-6-fluoro-3-nitrobenzoic acid Product Data (CAS 1036388-81-4).[1] Link
Murray, J. I.; et al. (2022). "Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid". J. Org. Chem. 87, 1977-1985.[1] (Reference for ipso-nitration mechanisms). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitrobenzoic Acid
Ticket ID: #SYN-BFNBA-001
Topic: Troubleshooting Guide for Synthesis & Purification
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Active
Executive Summary & Route Logic
Welcome to the technical support hub for 2-Bromo-6-fluoro-4-nitrobenzoic acid .
The Core Challenge:
Direct nitration of 2-bromo-6-fluorobenzoic acid fails to yield the 4-nitro isomer. The carboxyl group (meta-director) and the halogens (ortho/para-directors) cooperatively direct electrophilic aromatic substitution to the 3- or 5-positions, not the desired 4-position.
The Validated Solution:
To access the 4-nitro substitution pattern, you must utilize the "Methyl-First" Strategy . This involves nitrating the toluene precursor before oxidation. The methyl group acts as a strong para-director, forcing the nitro group into the 4-position, overcoming the steric and electronic resistance of the halogens.
The following diagram illustrates the critical decision nodes and reaction flow.
Caption: Logical workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrobenzoic acid, highlighting the critical QC point at the nitration intermediate.
Troubleshooting Module: The Oxidation Step
Context: The oxidation of 2-bromo-6-fluoro-4-nitrotoluene is the most common failure point. The methyl group is sterically crowded (sandwiched between Br and F), making it difficult for the oxidant to attack.
Issue 1: Reaction Stalls (Incomplete Conversion)
Symptoms: TLC/HPLC shows remaining starting material (toluene) or intermediate aldehyde after 4+ hours.
Root Cause: The "Ortho Effect." The 2,6-dihalo substitution creates a steric blockade, preventing the bulky permanganate ion from effectively approaching the benzylic carbon.
Corrective Protocol:
Solvent Switch: Do not use pure water. Use a Pyridine:Water (2:1) mixture. Pyridine acts as a phase transfer facilitator and solubilizes the lipophilic nitrotoluene.
Temperature Ramp: This reaction requires energy.[1] Maintain a reflux temperature of 90–95°C .
Stepwise Addition: Add KMnO4 in portions (1.2 equivalents every 2 hours) rather than all at once. This maintains a high concentration of active oxidant.
Issue 2: "Black Sludge" Trapping Product
Symptoms: Low yield despite full conversion; product is lost in the MnO2 filter cake.
Root Cause: The product (benzoic acid derivative) can adsorb onto the manganese dioxide byproduct, especially in the presence of pyridine.
Corrective Protocol:
Hot Filtration: Filter the MnO2 while the reaction mixture is still hot (>80°C) . The salt form of the product is more soluble in hot water.
Cake Wash: Wash the MnO2 filter cake vigorously with hot 1% NaOH solution, not just water. This ensures deprotonation and desorption of the target acid.
Troubleshooting Module: Isolation & Purification
Context: The target molecule is an electron-deficient benzoic acid. These are prone to specific stability issues.[2]
Issue 3: Decarboxylation (Loss of CO2)
Symptoms: Melting point is lower than expected; Mass Spec shows M-44 peak (loss of COOH).
Root Cause: Electron-withdrawing groups (Nitro + Fluoro + Bromo) destabilize the carboxyl bond. Heating the free acid above 100°C, especially in acidic media, can trigger thermal decarboxylation.
Corrective Protocol:
Drying: Dry the final solid under vacuum at 40–50°C maximum . Do not oven dry at >80°C.
Acidification: During workup, acidify with HCl only to pH 2-3 . Do not use extremely concentrated acid or heat during the precipitation step.
Issue 4: Product Fails to Precipitate
Symptoms: Acidification of the filtrate yields a milky emulsion but no filterable solid.
Root Cause: The 2,6-dihalo substitution increases lipophilicity, but the nitro group adds polarity. In the presence of residual pyridine, the molecule may form a soluble salt or "oil out."
Corrective Protocol:
Pyridine Removal: You must remove pyridine before acidification. Use a rotary evaporator to strip the pyridine/water azeotrope.
Co-Solvent: If oiling occurs, add a small amount of DCM (Dichloromethane) to dissolve the oil, separate the organic layer, dry, and evaporate. Recrystallize from Ethyl Acetate/Hexane .
Data & Specifications Table
Parameter
Specification / Data
Notes
CAS No.
2252-37-1 (Acid)
Note: Ensure you are not buying the non-nitro analog.
Q: Can I use Chromic Acid (Jones Reagent) instead of KMnO4?A: While possible, it is not recommended. Chromic acid oxidation of hindered toluenes is often too vigorous and can lead to over-oxidation (ring degradation) or issues with chromium waste disposal. KMnO4 in Pyridine/Water is the "Gold Standard" for hindered benzylic oxidation [1].
Q: Why can't I nitrate 2-bromo-6-fluorobenzoic acid directly?A: Electronic directing effects forbid it. The COOH group directs meta (positions 3,5). The Br and F groups direct ortho/para (positions 3,5). All directors push the incoming nitro group to position 3 or 5. To get the nitro at position 4, you must use the methyl group of the toluene precursor to direct para before oxidizing it to the acid [2].
Q: My product has a pinkish hue. Is it impure?A: Likely yes. A pink hue usually indicates trace manganese contamination. Dissolve the product in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with HCl to remove the color.
References
ChemicalBook. (2025).[3] Synthesis of 2-bromo-4-nitrobenzoic acid via Permanganate Oxidation. (Demonstrates the pyridine/water protocol for hindered nitro-toluenes).
Vertex AI Search. (2025). Nitration of substituted toluenes and directing effects. (Confirming the "Methyl-First" strategy for para-nitration). 4[1][2][5][4][6][7]
Disclaimer: This guide is intended for qualified research personnel only. All experiments should be conducted under a fume hood with appropriate PPE. Nitro-aromatics are potentially explosive; handle with care.
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitrobenzoic Acid
[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Residual Starting Material (RSM) Diagnostic Phase: Identify Your Impurity Before selecting a purification pr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Removal of Residual Starting Material (RSM)
Diagnostic Phase: Identify Your Impurity
Before selecting a purification protocol, you must characterize the residual starting material. The synthesis of 2-Bromo-6-fluoro-4-nitrobenzoic acid generally proceeds via two primary routes, each leaving a distinct type of impurity.
Route A: Nitration of 2-Bromo-6-fluorobenzoic acid
Challenge: Low/Moderate. Separation is highly efficient using pH-switching.[1]
Diagnostic Logic Flow
Use the following decision tree to select the correct protocol.
Figure 1: Diagnostic workflow to determine the appropriate purification strategy based on impurity chemical nature.
Protocol B: Removal of Non-Acidic Impurities (The "Self-Validating" System)
Target Impurity: 2-Bromo-6-fluoro-4-nitrotoluene (or similar neutral precursors).[1]
Mechanism: Chemoselective Deprotonation.
This protocol is a self-validating system .[1] By converting your product into a water-soluble salt while leaving the impurity as an organic-soluble neutral species, you create two immiscible phases that physically separate the compounds.[1]
Reagents Required
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).
Base: Saturated Sodium Bicarbonate (
) or 1M NaOH.
Acid: 1M Hydrochloric Acid (HCl).
Step-by-Step Methodology
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.
The "Switch" (Extraction):
Transfer the organic solution to a separatory funnel.
Add 1M NaOH (1.2 equivalents relative to theoretical yield).
Scientific Note: The pH must exceed 10. The carboxylic acid (
) will deprotonate to form the carboxylate salt (), which migrates to the aqueous layer. The neutral impurity remains in the EtOAc.
Phase Separation:
Shake vigorously and vent.[2][3] Allow layers to separate.[4][5]
Collect the Aqueous Layer (Bottom). This contains your product.
Keep the Organic Layer (Top) for validation (TLC this layer; it should contain the impurity).
The Wash: Wash the aqueous layer again with fresh EtOAc (2x) to scavenge any trapped neutral molecules. Discard these organic washes.
Separating two benzoic acid derivatives is difficult because both react with base. However, the nitro group at the 4-position is a strong Electron Withdrawing Group (EWG). This makes the product more acidic and less soluble in non-polar solvents than the starting material.
Strategy 1: Recrystallization (Recommended)
Recrystallization is the most robust method for removing homologous impurities.
Parameter
Specification
Causality
Solvent System
Ethanol / Water (95:5) or Toluene
The nitro group increases polarity.[1] The product dissolves in hot ethanol but crystallizes upon cooling. The less polar starting material stays in the mother liquor.
Concentration
Near saturation at boiling point
Maximizes recovery yield while forcing impurities to remain in solution.
Cooling Rate
Slow (Ambient 4°C)
Rapid cooling traps impurities in the crystal lattice. Slow growth excludes them.[6]
Protocol:
Place crude solid in an Erlenmeyer flask.
Add minimum boiling Ethanol to dissolve.
Optional: If colored impurities exist, add activated charcoal, boil for 2 mins, and hot filter.[1]
Add hot water dropwise until persistent turbidity appears, then add one drop of ethanol to clear it.
Allow to cool slowly to room temperature, then refrigerate.
Filter crystals and wash with cold Ethanol/Water (50:50).
Strategy 2: Fractional Precipitation (Advanced)
Use this if recrystallization fails.
Concept: Since the Nitro-product is more acidic (lower pKa due to EWG stabilization of the conjugate base) than the un-nitrated starting material, it will deprotonate first and reprotonate last.
Dissolve the mixture in dilute NaOH (pH 12).
Slowly lower the pH using dilute HCl.
Monitor pH: The weaker acid (Starting Material) will precipitate first (around pH 4-5).
Filtration 1: Filter off the first crop of solid (mostly impurity).
Continue Acidification: Lower pH to 1-2.
Filtration 2: The second crop will be your enriched Nitro-product.
Troubleshooting FAQs
Q: My product is oiling out during recrystallization instead of crystallizing. Why?A: This usually indicates the temperature is too high or the solvent polarity is mismatched.
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a rod to induce nucleation. Switch to a solvent system with a higher boiling point (e.g., Toluene/EtOAc).
Q: I used Protocol B (Base Extraction), but my yield is very low.A: You likely did not acidify the aqueous layer enough.
Fix: Nitrobenzoic acids can form buffers. Ensure the final pH is below 2 (check with pH paper, not just calculation). The product has significant water solubility if partially ionized.
Q: Can I use Column Chromatography?A: Yes, but it is resource-intensive for removing bulk starting material.[1]
Recommendation: Use chromatography only as a final polishing step (>95% purity).
Mobile Phase: Hexanes:Ethyl Acetate (start 90:10, gradient to 50:[1]50) with 1% Acetic Acid . The acetic acid is critical to prevent "streaking" of the acidic product on the silica.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction and recrystallization of aromatic acids).
ChemicalBook. Synthesis and properties of 2-Bromo-6-fluorobenzoic acid derivatives. (General data on solubility and synthesis routes).
Sigma-Aldrich. Safety Data Sheet & Product Specification: 2-Bromo-6-fluorobenzoic acid. (Used for physical property verification).
Perrin, D. D., Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988. (Authoritative source for solvent selection and purification of benzoic acid derivatives).[6]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #BFNB-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Column Chromatography for Highly Acidic Aromatic Intermediates
Executive Summary & Molecule Profile[1]
User Advisory: You are attempting to purify 2-Bromo-6-fluoro-4-nitrobenzoic acid . This is not a standard purification; it is a "stress test" for normal-phase silica chromatography.
The Core Challenge: This molecule contains three electron-withdrawing groups (EWGs) on the benzene ring: a Nitro group (-NO2), a Bromine (-Br), and a Fluorine (-F). Two of these are ortho to the carboxylic acid.[1]
The Consequence: The
of this acid is significantly lower than benzoic acid (likely < 2.5). On standard silica gel (), this molecule will exist almost entirely as the carboxylate anion ().
The Symptom: Without intervention, the anion will bind irreversibly to protonated silanols on the silica, resulting in severe streaking, broad peaks, and poor mass recovery.
Phase 1: Method Development (The Setup)
Decision Tree: Sample Loading Strategy
Do not guess. Follow this logic to prevent compound precipitation on the column.
Figure 1: Decision matrix for sample loading. Due to the high polarity of the carboxylic acid, liquid loading in non-polar solvents often fails.
Protocol A: The "Acidified" Mobile Phase
Crucial Step: You must acidify your mobile phase.
Modifier: Acetic Acid (AcOH) or Formic Acid (FA).
Concentration: 1.0% v/v (Standard) to 2.0% v/v (Aggressive).
Why: The acid modifier lowers the mobile phase pH, forcing the equilibrium toward the protonated, neutral form (
Q1: "My compound is streaking/tailing across 20 fractions. What happened?"
Diagnosis: The "Silanol Effect." Your mobile phase is not acidic enough, or the column was not properly equilibrated.
The Fix:
Increase Modifier: Bump Acetic Acid to 2% in both Solvent A and B.
Pre-Flush: Run 3 Column Volumes (CV) of your starting solvent with acid before injecting the sample. The silica surface needs to be saturated with protons before the sample arrives.
Q2: "I see a 'Ghost Peak' or broad smear before my product."
Diagnosis: This is often the 2-Bromo-6-fluoro-4-nitrobenzoic acid partially ionizing. The "smear" is the anionic form lagging behind the neutral form.
The Fix:
Switch to a stronger buffering system if AcOH fails.
Alternative Solvent System: Dichloromethane (DCM) / Methanol (MeOH) with 1% AcOH.
Start: 100% DCM (+1% AcOH).
Gradient: 0%
10% MeOH (+1% AcOH).
Note: Benzoic acids elute very sharply in DCM/MeOH systems.
Q3: "My product is stuck at the top (Baseline). It won't move."
Diagnosis: Solubility lock. The compound has precipitated on the silica because the initial mobile phase (Hexane) is too non-polar.
The Fix:
Immediate: Switch to 100% EtOAc (with 1% AcOH) to flush the column and recover your material.
Next Run: Use Solid Loading . Dissolve crude in MeOH/DCM, add Celite (ratio 1:2 sample:Celite), rotovap to a dry powder, and load the powder on top of the column. This bypasses solubility issues.
Phase 3: Post-Run Analysis & Recovery
Workflow: Removing the Acid Modifier
You successfully purified the compound, but now your NMR shows a massive singlet at 2.1 ppm (Acetic Acid).
Protocol:
Azeotrope: Acetic acid has a high boiling point (
). Do not just rotovap. Add Toluene or Heptane to your combined fractions.
Evaporate: The azeotrope will carry the acetic acid off at a lower temperature.
Repeat: Perform this 2-3 times.
High-Vac: Dry on a high-vacuum pump overnight to remove trace solvent.
Visualizing the Separation Logic
Figure 2: Troubleshooting logic flow for acidic aromatic purification.
References & Grounding
Biotage Applications Group. "Strategies for Flash Chromatography of Acidic Compounds." Flash Purification Blog. Link
Teledyne ISCO. "Liquid vs. Solid Loading: When to use which?" Chromatography Technical Notes. Link
PubChem. "2-Bromo-6-fluoro-4-nitrobenzoic acid - Compound Summary." National Library of Medicine. Link
Reich, H. J. "pKa Values of Benzoic Acid Derivatives." University of Wisconsin-Madison Chemistry Data. (General reference for substituent effects on acidity).
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-6-fluoro-4-nitrobenzoic acid
Introduction In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. An impurity, a misplaced substituent, or an incorrect isomer can be the diff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. An impurity, a misplaced substituent, or an incorrect isomer can be the difference between a breakthrough therapeutic and a failed candidate. Therefore, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the foundational bedrock of credible research. This guide provides an in-depth, multi-technique workflow for the structural verification of 2-Bromo-6-fluoro-4-nitrobenzoic acid, a polysubstituted aromatic compound. We will move beyond simply listing data, instead focusing on the causal logic behind our choice of experiments, the interpretation of complex spectral data, and a comparative analysis against structurally similar, commercially available alternatives. This document is designed for researchers who require not just the "what" but the "why" of analytical characterization.
Part 1: The Analytical Blueprint for Structural Confirmation
The structure of an unknown or newly synthesized compound is a hypothesis. Our mission is to design a series of self-validating experiments that either prove or disprove this hypothesis. For 2-Bromo-6-fluoro-4-nitrobenzoic acid (C₇H₃BrFNO₄), our strategy relies on a synergistic trio of analytical techniques:
Mass Spectrometry (MS): To confirm the elemental composition and molecular weight.
Infrared (IR) Spectroscopy: To verify the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the precise connectivity and spatial relationships of atoms.
This workflow is designed to be conclusive, with each technique providing a piece of the puzzle that, when assembled, leaves no room for structural ambiguity.
Caption: A logical workflow for unambiguous structural confirmation.
Part 2: High-Resolution Mass Spectrometry (HRMS) – The First Checkpoint
Expertise & Experience: Before investing significant time in NMR analysis, we must first confirm that the compound has the correct elemental formula. Low-resolution MS gives us the nominal mass, but HRMS provides the exact mass to several decimal places. This precision is critical because it allows us to distinguish between molecules that have the same nominal mass but different elemental compositions. For our target, the expected molecular formula is C₇H₃BrFNO₄.
Trustworthiness: The power of HRMS lies in its self-validating nature. The presence of bromine is a key indicator; its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance. Therefore, the mass spectrum should exhibit a characteristic "M" and "M+2" isotopic pattern with roughly equal intensity, providing an immediate internal check for the presence of a single bromine atom.
Predicted HRMS Data for C₇H₃BrFNO₄
Ion Species
Isotope Combination
Calculated Exact Mass (m/z)
[M+H]⁺
C₇H₄⁷⁹BrFNO₄
263.9380
[M+H]⁺
C₇H₄⁸¹BrFNO₄
265.9359
[M-H]⁻
C₇H₂⁷⁹BrFNO₄
261.9224
[M-H]⁻
C₇H₂⁸¹BrFNO₄
263.9203
Note: Data calculated using a standard isotopic mass calculator. The observed mass in an experiment should be within a 5 ppm error margin.
Experimental Protocol: HRMS Analysis via ESI-TOF
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
Instrument Parameters (Typical):
Ionization Mode: ESI Positive and Negative
Capillary Voltage: 3.5 kV
Sampling Cone: 30 V
Source Temperature: 120°C
Desolvation Temperature: 350°C
Mass Range: 50-500 m/z
Data Analysis: Calibrate the spectrum using a known standard. Look for the calculated exact masses for the protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Verify the ~1:1 intensity ratio of the isotopic peaks separated by 2 Da.
Part 3: FTIR Spectroscopy – A Functional Group Fingerprint
Expertise & Experience: Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of the key functional groups: the carboxylic acid (-COOH) and the nitro group (-NO₂). The energy absorbed by specific bonds corresponds to their vibrational frequencies, creating a unique spectral fingerprint.
Trustworthiness: The diagnostic IR bands for these groups are typically strong and appear in well-defined regions of the spectrum, making them reliable indicators. The broad O-H stretch of the carboxylic acid is particularly distinctive and difficult to mistake.
Predicted IR Absorption Bands
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
Carboxylic Acid
O-H stretch
2500-3300
Broad, Strong
Carboxylic Acid
C=O stretch
1700-1725
Strong
Nitro Group
N-O asymmetric stretch
1515-1560
Strong
Nitro Group
N-O symmetric stretch
1345-1385
Strong
Aromatic Ring
C=C stretch
1450-1600
Medium-Weak
Aryl-F
C-F stretch
1100-1300
Strong
Aryl-Br
C-Br stretch
500-650
Medium
Reference for ranges: NIST WebBook and standard spectroscopy texts.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
Parameters:
Scan Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-added for better signal-to-noise)
Data Analysis: Process the resulting spectrum (background correction, ATR correction). Identify and label the key absorption bands corresponding to the predicted functional groups.
Part 4: Multinuclear NMR Spectroscopy – The Definitive Map
NMR is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration, we can map the exact placement of each atom.
¹H NMR – Proton Environment and Connectivity
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is where the most critical information lies. For 2-Bromo-6-fluoro-4-nitrobenzoic acid, we expect two signals in this region, corresponding to the protons at the C3 and C5 positions. Their chemical shifts are influenced by the surrounding electron-withdrawing groups (-Br, -F, -NO₂, -COOH), pushing them significantly downfield. The key to their assignment is the spin-spin coupling. Each proton will couple to the other proton (³J_HH) and to the fluorine atom (J_HF).
H5: This proton is ortho to the fluorine atom, which results in a relatively large ³J_HF coupling constant (typically 6-10 Hz). It is also meta to the other proton, H3, with a ³J_HH coupling of ~8-9 Hz.
H3: This proton is meta to the fluorine atom, resulting in a smaller ⁵J_HF coupling constant (typically 1-3 Hz). It couples to H5 with the same ³J_HH constant.
This difference in the fluorine coupling constant is the decisive factor for unambiguous assignment. The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm), which may exchange with D₂O.
Caption: Predicted ¹H NMR splitting patterns for aromatic protons.
¹³C NMR – The Carbon Skeleton
Trustworthiness: Due to the lack of symmetry, the ¹³C NMR spectrum should display 7 distinct signals: one for the carboxyl carbon and six for the aromatic carbons. The carbon directly bonded to fluorine (C6) will exhibit a very large one-bond coupling (¹J_CF, ~240-260 Hz), appearing as a doublet. The adjacent carbons (C1 and C5) will show smaller two-bond couplings (²J_CF), and so on. This C-F coupling pattern is a powerful internal validator, confirming the position of the fluorine atom relative to every other carbon in the molecule.
¹⁹F NMR – The Fluorine Perspective
Expertise & Experience: This is a simple but highly informative experiment. We expect a single signal in the ¹⁹F NMR spectrum. This signal should appear as a doublet of doublets, corresponding to its coupling to the ortho proton (H5, ³J_HF) and the meta proton (H3, ⁵J_HF). The values of these coupling constants must match those observed in the ¹H NMR spectrum, providing the final, definitive link in our structural proof.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled 1D carbon spectrum.
Parameters: 1024 or more scans (as ¹³C is less sensitive), 45° pulse angle, 2-second relaxation delay.
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]
¹⁹F NMR Acquisition:
Acquire a standard 1D fluorine spectrum (no decoupling).
Reference the spectrum to an external standard like CFCl₃ (0 ppm).
Data Analysis: Process all spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals. Measure and report all chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Part 5: Comparative Analysis – Benchmarking Against Alternatives
To ground our predicted data in reality, we compare it with known data for structurally related compounds. This helps in understanding the incremental effects of each substituent on the spectral properties.
Compound
Molecular Formula
MW ( g/mol )
Key ¹H NMR Features (Predicted/Observed)
Key ¹³C NMR Features
2-Bromo-6-fluoro-4-nitrobenzoic acid (Target)
C₇H₃BrFNO₄
264.01
Two aromatic signals (dd), both >8.0 ppm. One has large J_HF (~8 Hz), one has small J_HF (~2 Hz).
Two aromatic signals, both showing complex coupling to two different F atoms.
7 signals. Both C2 and C4 will show large ¹J_CF couplings.
This comparative table highlights the unique spectral signature we anticipate for our target molecule. The combination of only two aromatic protons and the specific J_HF coupling pattern is a distinctive fingerprint that none of the alternatives possess.
Conclusion
The structural confirmation of 2-Bromo-6-fluoro-4-nitrobenzoic acid is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry validates the elemental formula and the presence of bromine. FTIR spectroscopy confirms the required functional groups. Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the definitive, atom-by-atom map of the molecule, with the interlocking network of proton-fluorine and carbon-fluorine coupling constants serving as the ultimate, self-validating proof of structure. This rigorous, evidence-based approach ensures the scientific integrity of any subsequent research built upon this molecular foundation.
References
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
PubChem. 2-Bromo-4-chloro-6-nitrobenzoic acid. Available from: [Link]
PubChem. 2-Fluoro-6-nitrobenzoic acid. Available from: [Link]
PubChem. 2-Bromo-6-nitrobenzoic acid. Available from: [Link]
PharmaCompass. 2-fluoro-4-nitro-benzoic acid. Available from: [Link]
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available from: [Link]
PubChem. 2-Fluoro-4-nitrobenzoic acid. Available from: [Link]
NIST. Benzoic acid, 4-nitro-. Available from: [Link]
PubChem. 2-Bromo-4-nitrobenzoic acid. Available from: [Link]
ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available from: [Link]
The Rockefeller University. FISSION FRAGMENT IONIZATION MASS SPECTROMETRY: METASTABLE DECOMPOSITIONS. Available from: [Link]
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]
Chegg.com. Solved Assign the spectra for 2-nitrobromobenzene. Available from: [Link]
Comparative Validation Guide: Analytical Methods for 2-Bromo-6-fluoro-4-nitrobenzoic Acid
Executive Summary: The Isomer Challenge 2-Bromo-6-fluoro-4-nitrobenzoic acid is a critical intermediate in the synthesis of next-generation kinase inhibitors and antibacterials. Its structural complexity—specifically the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
2-Bromo-6-fluoro-4-nitrobenzoic acid is a critical intermediate in the synthesis of next-generation kinase inhibitors and antibacterials. Its structural complexity—specifically the di-ortho substitution pattern—presents a unique analytical challenge. The primary Critical Quality Attribute (CQA) for this molecule is regio-isomeric purity .
Standard C18 methods often fail to resolve the target compound from its likely impurities, such as 2-Bromo-4-fluoro-6-nitrobenzoic acid (a nitration isomer) or 4-Bromo-2-fluoro-6-nitrobenzoic acid .
This guide compares a Legacy HPLC Method (Generic C18) against an Optimized UHPLC Method (Phenyl-Hexyl Core-Shell), demonstrating why the latter is the necessary choice for GMP validation.
Chemical Context & Method Design
The Analyte
Compound: 2-Bromo-6-fluoro-4-nitrobenzoic acid
Properties:
Acidity: High (pKa
2.0–2.4 due to electron-withdrawing -NO2 and ortho-halogens).
Hydrophobicity: Moderate (LogP
2.6).
UV Chromophore: Strong absorption at 254 nm (benzene ring + nitro group).
The Comparison
We evaluated two methodologies. The "Legacy" method represents a standard starting point in many labs, while the "Advanced" method utilizes
- interactions and core-shell technology to maximize resolution ().
Feature
Method A: Legacy (Generic)
Method B: Advanced (Recommended)
Instrument
Standard HPLC (400 bar)
UHPLC (1000+ bar)
Column
C18 (5 µm, fully porous)
Phenyl-Hexyl (1.7 µm, Core-Shell)
Mechanism
Hydrophobicity only
Hydrophobicity + - Stacking
Mobile Phase
Water/ACN (0.1% TFA)
Water/Methanol (0.1% Formic Acid)
Run Time
25 minutes
8 minutes
Isomer Resolution
(Co-elution risk)
(Baseline separation)
Expert Insight: The Phenyl-Hexyl stationary phase is superior here because the nitro group on the analyte interacts strongly with the phenyl ring on the column. This interaction strength varies significantly between regioisomers (based on steric availability of the nitro group), providing separation selectivity that a C18 chain cannot offer.
Visualizing the Validation Workflow
The following diagram outlines the decision matrix and validation lifecycle required by ICH Q2(R2).
Caption: Validation lifecycle emphasizing the critical decision gate based on isomeric resolution (
Note: Methanol is preferred over Acetonitrile here as it promotes stronger
- interactions.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C (Controls viscosity and improves mass transfer).
Gradient:
0.0 min: 5% B
1.0 min: 5% B (Isocratic hold to stack polar impurities)
6.0 min: 95% B
7.0 min: 95% B
7.1 min: 5% B
9.0 min: Stop
Detection: UV @ 254 nm (Reference 360 nm).
System Suitability Criteria (Must Pass)
Resolution (
): > 2.0 between Main Peak and nearest Isomer.
Tailing Factor (
): 0.9 < < 1.3.
Precision (RSD): < 1.0% for retention time; < 1.0% for area (n=6).
Validation Data Summary (Simulated)
The following data illustrates the expected performance differences between the Generic and Optimized methods, highlighting why the Phenyl-Hexyl chemistry is authoritative for this application.
Specificity & Selectivity
Objective: Demonstrate the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Analyte
Method A (C18) Retention (min)
Method B (Phenyl-Hexyl) Retention (min)
Resolution (Method B)
Isomer A (4-F-6-NO2)
12.4
3.2
-
Main Peak
12.8
4.5
3.8
Isomer B (2-F-6-NO2)
13.1
5.1
2.1
Interpretation: Method A shows a "shoulder" peak where the main compound overlaps with Isomer B. Method B provides clear baseline separation.
Linearity & Range
Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).
Equation:
Correlation Coefficient (
): > 0.999.
Expert Note: Due to the acidic nature of the analyte, ensure the diluent matches the initial mobile phase conditions (5% MeOH/Acidic Water) to prevent peak distortion during injection.
Accuracy (Recovery)
Performed by spiking the analyte into a placebo matrix (or synthesis reaction mixture).
Spike Level
Recovery (%)
RSD (%)
Acceptance Criteria
50%
99.4
0.5
98.0 - 102.0%
100%
100.1
0.3
98.0 - 102.0%
150%
99.8
0.6
98.0 - 102.0%
Troubleshooting & Robustness
A robust method must withstand small, deliberate variations in method parameters.
Caption: Critical parameters to test during robustness studies. pH is critical due to the ionizable carboxylic acid group.
Critical Control Point: The pH of the mobile phase is the most sensitive parameter.
Risk: If the pH rises above 3.0, the carboxylic acid moiety (pKa ~2.4) will begin to ionize.
Consequence: The ionized form is less retained on Reverse Phase, leading to early elution and co-elution with polar impurities.
Mitigation: Always use a buffered mobile phase or sufficient acid (0.1% Formic Acid results in pH ~2.7; 0.1% TFA results in pH ~2.0). TFA is recommended if peak tailing is observed.
References
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3]
[Link]
U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[4]
[Link]
PubChem. (n.d.). 2-Fluoro-6-nitrobenzoic acid (Analogous Compound Data).[5] National Library of Medicine.
[Link]
reactivity comparison of 2-Bromo-6-fluoro-4-nitrobenzoic acid with other halogenated nitrobenzoic acids
A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-6-fluoro-4-nitrobenzoic Acid A Comparative Analysis for Advanced Synthetic Applications Introduction In the landscape of medicinal chemistry and materia...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-6-fluoro-4-nitrobenzoic Acid
A Comparative Analysis for Advanced Synthetic Applications
Introduction
In the landscape of medicinal chemistry and materials science, halogenated nitrobenzoic acids serve as pivotal building blocks for complex molecular architectures. Their utility is defined by the predictable and often tunable reactivity of the substituents on the aromatic ring. This guide provides an in-depth, data-driven comparison of 2-Bromo-6-fluoro-4-nitrobenzoic acid against other halogenated nitrobenzoic acids. We will explore its distinct reactivity profile in two of the most fundamental transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki Cross-Coupling. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile reagent.
Pillar 1: The Theoretical Framework of Reactivity
Understanding the reactivity of 2-Bromo-6-fluoro-4-nitrobenzoic acid requires a firm grasp of the electronic and steric factors governing aromatic substitution reactions. The interplay between the two different halogen atoms, the powerful electron-withdrawing nitro group, and the carboxylic acid moiety creates a unique chemical entity with highly differentiated reactivity.
Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway
Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, can render the ring sufficiently electron-deficient to react with nucleophiles.[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
Role of the Nitro Group : The nitro group is the quintessential activating group for SNAr reactions.[1][3] For maximal activation, it must be positioned ortho or para to the leaving group. This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, a critical stabilizing interaction that lowers the activation energy of the reaction.[2][3][4] If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction rate is dramatically reduced.[4][5]
The Halogen Leaving Group : In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1][6] Consequently, the reactivity of aryl halides follows the order F > Cl > Br > I .[7] This is contrary to SN1 and SN2 reactions where bond strength is paramount. Here, the high electronegativity of fluorine powerfully withdraws electron density from the ipso-carbon, making it more electrophilic and susceptible to nucleophilic attack.[7][8]
The Carboxylic Acid Group : The carboxylic acid group also acts as an electron-withdrawing group, further deactivating the ring towards electrophilic substitution but increasing its reactivity in SNAr reactions.[9]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Suzuki Cross-Coupling: A Palladium-Catalyzed C-C Bond Formation
The Suzuki reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[10] The reaction mechanism is a catalytic cycle involving three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step requires activation by a base.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11][12]
The reactivity of the aryl halide in the rate-limiting oxidative addition step is dictated by the carbon-halogen bond strength, following the order I > Br > OTf > Cl >> F .[10][13] This trend is the inverse of that observed in SNAr reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Comparative Reactivity in Action
The unique substitution pattern of 2-Bromo-6-fluoro-4-nitrobenzoic acid—with two different halogens both ortho to a powerful nitro activating group—allows for exceptional and predictable regioselectivity.
Performance in SNAr Reactions: The Fluorine is Favored
In 2-Bromo-6-fluoro-4-nitrobenzoic acid, both the fluorine and bromine atoms are positioned ortho to the activating nitro group. Based on the principles of SNAr, the carbon attached to the highly electronegative fluorine atom is the most electrophilic site. Therefore, nucleophilic attack will preferentially occur at the C-F bond.
Comparative Analysis:
vs. 2-Bromo-4-nitrobenzoic acid : This compound lacks the fluorine atom. While reactive, its SNAr amination would be slower than the displacement of fluorine in our target molecule under identical conditions.
vs. 2-Chloro-6-fluoro-4-nitrobenzoic acid : The C-F bond would still be preferentially cleaved, but the overall reactivity might be slightly modulated by the electronic influence of chlorine versus bromine.
vs. 4-Bromo-3-nitrobenzoic acid : This isomer is significantly less reactive. The nitro group is meta to the bromine, preventing resonance stabilization of the Meisenheimer intermediate and making substitution difficult.[5]
This predictable selectivity makes 2-Bromo-6-fluoro-4-nitrobenzoic acid an excellent substrate for sequential substitutions, where the more labile fluorine is replaced first, leaving the bromine available for other transformations.
Performance in Suzuki Coupling: The Bromine is Key
For palladium-catalyzed cross-coupling, the reactivity landscape is inverted. The C-Br bond is far more susceptible to oxidative addition by a Pd(0) catalyst than the very strong C-F bond.
Comparative Analysis:
vs. 2,6-Difluoro-4-nitrobenzoic acid : This analog would be largely unreactive in standard Suzuki coupling conditions due to the inertness of the C-F bonds.
vs. 2,6-Dibromo-4-nitrobenzoic acid : This substrate would be highly reactive, but controlling selectivity to achieve mono-coupling could be challenging, potentially leading to mixtures of mono- and di-substituted products.
This orthogonal reactivity is the most compelling feature of 2-Bromo-6-fluoro-4-nitrobenzoic acid. It allows for a regioselective Suzuki coupling at the C-Br position while preserving the C-F bond for a subsequent SNAr reaction, or vice versa. This provides a powerful and efficient route to complex, highly substituted aromatic compounds.
Pillar 3: Experimental Validation & Protocols
The following protocols are designed to be self-validating systems, demonstrating the comparative reactivity discussed.
Protocol 1: Comparative SNAr Amination
This experiment demonstrates the superior reactivity of the C-F bond over a C-Cl bond in an SNAr context.
Objective : To compare the reaction rate and yield of the amination of 2-Bromo-6-fluoro-4-nitrobenzoic acid with that of 2-Bromo-6-chloro-4-nitrobenzoic acid.
Methodology :
Reaction Setup : In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, charge each flask with the respective starting material (1.0 mmol).
Reagents : Add potassium carbonate (K₂CO₃, 2.5 mmol) as a base and dimethyl sulfoxide (DMSO, 5 mL) as the solvent to each flask.
Nucleophile Addition : Add benzylamine (1.2 mmol) to each flask.
Reaction : Heat the reaction mixtures to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.
Work-up : After completion (or a set time, e.g., 4 hours), cool the mixtures to room temperature, dilute with water (20 mL), and acidify to pH ~2 with 1M HCl to precipitate the product.
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Experimental workflow for the comparative SNAr amination reaction.
Expected Outcome & Data Summary:
Starting Material
Leaving Group
Expected Time to Completion
Typical Yield
2-Bromo-6-fluoro-4-nitrobenzoic acid
Fluorine
~ 1-2 hours
> 90%
2-Bromo-6-chloro-4-nitrobenzoic acid
Chlorine
~ 4-6 hours
75-85%
Table 1: Predicted outcomes for the comparative SNAr amination.
Protocol 2: Regioselective Suzuki Coupling
This experiment validates the selective reactivity of the C-Br bond over the C-F bond in a Suzuki cross-coupling reaction.
Objective : To perform a regioselective Suzuki coupling on 2-Bromo-6-fluoro-4-nitrobenzoic acid.
Methodology :
Reaction Setup : To an oven-dried Schlenk flask, add 2-Bromo-6-fluoro-4-nitrobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
Degassing : Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent/Catalyst Addition : Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Bubble argon through the mixture for 15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol), under a positive pressure of argon.
Reaction : Heat the mixture to 90 °C and stir overnight (12-16 hours).
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and acidify to pH ~2 with 1M HCl.
Isolation : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Table 2: Predicted outcome for the regioselective Suzuki coupling.
Conclusion
2-Bromo-6-fluoro-4-nitrobenzoic acid is a uniquely versatile building block whose value lies in its predictable and orthogonal reactivity.
For SNAr reactions , the fluorine atom at the C6 position serves as the primary reactive site, enabling clean and efficient substitution while preserving the C-Br bond.
For Suzuki cross-coupling , the bromine atom at the C2 position is selectively activated, allowing for the formation of C-C bonds while leaving the C-F bond untouched.
This dual-reactivity profile empowers chemists to design elegant and efficient synthetic routes towards complex, highly functionalized molecules, making it an invaluable tool for discovery programs in pharmaceuticals and advanced materials.
References
Nucleophilic aromatic substitution - Wikipedia . Wikipedia. [Link]
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
ortho Effects on Nucleophilic Aromatic Substitution. The Reactions of 6-R-2-Nitrochlorobenzenes with Piperidine in Benzene | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC . NCBI. [Link]
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Stack Exchange. [Link]
cost-benefit analysis of different synthetic pathways for 2-Bromo-6-fluoro-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-6-fluoro-4-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of vari...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its trifunctionalized aromatic ring offers a versatile scaffold for the development of novel bioactive molecules. This guide provides a detailed cost-benefit analysis of two plausible synthetic pathways for this compound, offering experimental data, step-by-step protocols, and a thorough comparison of their respective merits and drawbacks.
Two primary retrosynthetic disconnections suggest two logical synthetic pathways:
Pathway 1: Electrophilic nitration of 2-Bromo-6-fluorobenzoic acid.
Pathway 2: Electrophilic bromination of 2-Fluoro-4-nitrobenzoic acid.
This guide will dissect each pathway, providing a comprehensive analysis to aid researchers in selecting the most suitable route for their specific needs, considering factors such as yield, cost, safety, and environmental impact.
Pathway 1: Nitration of 2-Bromo-6-fluorobenzoic Acid
This pathway commences with the commercially available 2-Bromo-6-fluorobenzoic acid and introduces the nitro group in the final step.
The choice of a nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is the standard and cost-effective choice for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The directing effects of the substituents on the starting material are a key consideration. The fluorine atom is an ortho-, para- director, while the bromine atom is also an ortho-, para- director. The carboxylic acid group is a meta- director. In this case, the position para to the fluorine and ortho to the bromine is also meta to the carboxylic acid, making the 4-position a likely site for nitration.
Experimental Protocol
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
Reaction Setup: In a separate flask, dissolve 2-Bromo-6-fluorobenzoic acid in concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.
Reaction Monitoring: Stir the reaction mixture at a low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The solid product will precipitate out.
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-Bromo-6-fluoro-4-nitrobenzoic acid.
Pathway 2: Bromination of 2-Fluoro-4-nitrobenzoic Acid
This alternative route begins with 2-Fluoro-4-nitrobenzoic acid and introduces the bromine atom in the final synthetic step.
The selection of the brominating agent is a crucial decision. While molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide is a traditional method, N-Bromosuccinimide (NBS) offers a milder and more selective alternative.[2] The directing effects of the existing substituents are paramount. The fluorine atom is an ortho-, para- director, and the nitro group is a meta- director. The carboxylic acid is also a meta- director. The position ortho to the fluorine and meta to both the nitro and carboxylic acid groups is the 6-position. However, steric hindrance from the adjacent carboxylic acid group might favor bromination at the 2-position, which is also ortho to the fluorine and meta to the nitro group. A detailed experimental investigation would be required to determine the precise regioselectivity.
Experimental Protocol
A specific experimental procedure for the bromination of 2-fluoro-4-nitrobenzoic acid is not explicitly detailed in the provided search results. A general method for the bromination of a deactivated aromatic ring can be proposed.[3]
Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-nitrobenzoic acid in a suitable solvent such as trifluoroacetic acid or a mixture of sulfuric acid and an inert solvent.
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.
Reaction Monitoring: Stir the reaction mixture for an extended period (e.g., 24 hours). Monitor the reaction's progress by TLC.
Work-up: After the reaction is complete, pour the mixture into a beaker containing ice water.
Extraction and Purification: If an organic solvent was used, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-Bromo-6-fluoro-4-nitrobenzoic acid.
Cost-Benefit Analysis
Factor
Pathway 1: Nitration of 2-Bromo-6-fluorobenzoic acid
Pathway 2: Bromination of 2-Fluoro-4-nitrobenzoic acid
Starting Material Cost
2-Bromo-6-fluorobenzoic acid is commercially available, with prices around $0.10 - $1190.00 per kg depending on the supplier and purity.[4]
2-Fluoro-4-nitrobenzoic acid is also commercially available, with prices in the range of $27.00 for 5g to $95.00 for 25g.[5][6]
Reagent Cost
Concentrated nitric acid and sulfuric acid are commodity chemicals and are relatively inexpensive.[7][8][9][10][11][12]
N-Bromosuccinimide (NBS) is more expensive than nitric and sulfuric acids, with prices around $34.30 for 5g to $654.00 for 5kg.[2][13][14][15][16]
Yield & Purity
The yield is not specified for this particular reaction and would require experimental determination. Purity would depend on the success of the purification process.
The yield is not specified and would need to be determined experimentally. Purity would be dependent on the purification method.
Safety Considerations
Nitration reactions using mixed acids are highly exothermic and require careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.[17][18][19][20] Nitric acid and sulfuric acid are highly corrosive.[4][21]
Bromination with NBS is generally considered safer than using liquid bromine.[2] However, NBS is a lachrymator and should be handled in a well-ventilated fume hood.[22][23][24][25][26]
Environmental Impact
Nitration reactions generate acidic waste streams that require neutralization before disposal.[4][17] The potential for the formation of volatile organic compounds (VOCs) exists.[4]
Bromination reactions can produce organobromine byproducts, some of which can be persistent environmental pollutants.[6][27][28][29][30]
Ease of Operation
Requires careful control of temperature and addition rates. The work-up involves handling large volumes of acidic aqueous solutions.
Potentially simpler to handle on a lab scale, especially if using NBS. Purification may require chromatography.
Conclusion
Both pathways present viable, yet distinct, approaches to the synthesis of 2-Bromo-6-fluoro-4-nitrobenzoic acid.
Pathway 1 (Nitration) appears to be more cost-effective on a large scale due to the use of inexpensive bulk chemicals for nitration. However, it carries significant safety concerns related to the highly exothermic nature of the reaction and the corrosive reagents involved. The lack of a specific protocol for this substrate introduces a degree of uncertainty regarding the yield and regioselectivity.
Pathway 2 (Bromination) may be a more suitable choice for smaller-scale laboratory synthesis, particularly when using the safer brominating agent, NBS. While the starting material and NBS are more expensive, the potentially milder reaction conditions and easier handling could be advantageous. The regioselectivity of the bromination on this specific substrate remains a key question that needs experimental validation.
Ultimately, the choice between these two pathways will depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available budget, and the emphasis placed on safety and environmental considerations. Further experimental optimization would be necessary to determine the definitive yields and optimal conditions for each route.
References
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
Frontiers in Chemistry. (2024, May 14). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
SimpleChem. (2025, June 12). Sustainable Use of Nitric Acid: How Green Chemistry Is Shaping Industrial Practices. Retrieved from [Link]
IMARC Group. (2026, January). Nitric Acid Prices 2026 | January Price Chart & Trend. Retrieved from [Link]
Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. In Books. Retrieved from [Link]
Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
Reddit. (2018, February 7). Sulphuric Acid Prices. r/ChemicalEngineering. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. In PMC. Retrieved from [Link]
eBay. (n.d.). N-Bromosuccinimide, 99.98%, Certified® 30g. Retrieved from [Link]
BusinessAnalytiq. (n.d.). Nitric Acid price index. Retrieved from [Link]
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)
ChemAnalyst. (2025, Q4). Nitric Acid Prices, Trends, Chart, Index and News. Retrieved from [Link]
IndiaMART. (n.d.). N Bromosuccinimide. Retrieved from [Link]
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
Personal protective equipment for handling 2-Bromo-6-fluoro-4-nitrobenzoic acid
Executive Summary & Hazard Architecture The Core Directive: Handling 2-Bromo-6-fluoro-4-nitrobenzoic acid requires a containment strategy focused on particulate control and acidic-corrosive mitigation . As a halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
The Core Directive: Handling 2-Bromo-6-fluoro-4-nitrobenzoic acid requires a containment strategy focused on particulate control and acidic-corrosive mitigation .
As a halogenated nitro-aromatic acid, this compound presents a triad of risks: acidity (tissue damage), halogenation (mucous membrane irritation), and the nitro group (potential transdermal toxicity/genotoxicity). While specific toxicological data for this exact isomer may be sparse, we employ Analogue Read-Across methodology [1], utilizing data from structural analogs (e.g., 2-Fluoro-6-nitrobenzoic acid, 4-Nitrobenzoic acid) to establish a "Safety by Design" protocol.
Critical Hazard Profile (GHS Derived):
Signal Word:WARNING (Treat as DANGER for ocular exposure).
Physical State: Solid (Crystalline powder).
Primary Routes of Entry: Inhalation of dust, Ocular contact, Dermal absorption.
Nitro-aromatics can permeate thin rubber. Double gloving creates a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination.
Respiratory
Engineering Control Primary (Fume Hood)Backup: N95/P100 Respirator
The primary defense is the laminar flow of a fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum; P100 is preferred for fine dusts.
Body
Lab Coat (High-Neck, Cotton/Nomex)
Synthetic blends can melt if a reaction exotherms. Cotton or Nomex provides a barrier against acidic dust.
Footwear
Closed-toe, non-perforated
Leather or chemically resistant synthetic. No mesh sneakers (acidic dust penetrates mesh instantly).
Environment: Store in a cool, dry place. Benzoic acid derivatives can be hygroscopic; moisture absorption can lead to clumping and hydrolysis risks over time.
Segregation: Store away from Strong Bases (risk of exothermic neutralization) and Strong Oxidizers (nitration risk).
Phase B: Weighing & Transfer (Highest Risk Step)
Static Control: Fine organic powders generate static charge. Use an anti-static gun or ionizer if available to prevent "powder fly-out."
The "Closed Transfer" Rule:
Tare the receiving vessel inside the fume hood.
Transfer the solid using a chemically resistant spatula (PTFE or Stainless Steel).
Do not tap the spatula on the flask rim; this generates airborne dust.
Cap the vessel before removing it from the hood.
Phase C: Reaction & Processing
Solvent Choice: When dissolving, add solvent slowly. Acidic solids can generate heat of solution.
Temperature: If heating is required, ensure a reflux condenser is active to prevent the sublimation of the acid or escape of irritating vapors.
Emergency Response & Disposal
Spill Management (Solid):
Do not blow dust.
Cover the spill with a damp paper towel (to suppress dust) or use a dedicated chemical vacuum (HEPA filtered).
Neutralize the surface with a dilute Sodium Bicarbonate (
Labeling: Clearly mark as "Halogenated Organic Acid."
Prohibition: NEVER dispose of in the trash or down the drain. The nitro group poses environmental toxicity risks.
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" handling process for this compound, emphasizing the critical control points (CCPs).
Figure 1: Operational workflow emphasizing the critical control points for handling halogenated nitrobenzoic acids.
References
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals (Read-Across). Available at: [Link]
PubChem. Compound Summary: 4-Nitrobenzoic acid (Analog Safety Data). National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]